3,3-Bis(methylthio)butan-2-one

Description

Significance of Organosulfur Ketones in Modern Synthetic Strategies

Organosulfur compounds, in general, play a crucial role in the synthesis of new molecules. nih.govbritannica.com They are not only found in essential amino acids like cysteine and methionine but also in vital biomolecules such as coenzyme A and vitamin B1. britannica.comwikipedia.org The unique chemical properties imparted by the sulfur atom allow for a diverse range of chemical transformations. nih.gov

Ketones containing sulfur, known as organosulfur ketones, are particularly valuable in organic synthesis. The presence of the sulfur atom can influence the reactivity of the ketone functional group, enabling chemists to perform specific and controlled chemical reactions. Thioacetals and thioketals, for instance, are more stable than their oxygen-containing counterparts and are useful for protecting carbonyl groups during multi-step syntheses. britannica.com

Overview of 3,3-Bis(methylthio)butan-2-one as a Versatile Synthetic Intermediate

This compound is a synthetic organosulfur compound that serves as a precursor in the synthesis of other organosulfur compounds. ontosight.ai Its structure, featuring a butan-2-one backbone with two methylthio groups, provides a unique platform for chemical modifications. ontosight.ai This versatility makes it a valuable intermediate in the preparation of more complex molecules. Researchers are also exploring its potential biological activities, such as antimicrobial properties, for possible pharmaceutical applications. ontosight.ai

Structural Context and Nomenclature of this compound

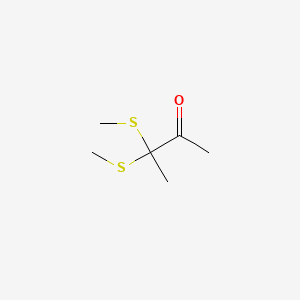

The systematic IUPAC name for this compound is 3,3-bis(methylsulfanyl)butan-2-one. uni.lu It possesses a molecular formula of C₆H₁₂OS₂ and a molecular weight of 164.28 g/mol . ontosight.ai The structure consists of a four-carbon butanone chain with the ketone group located at the second carbon atom. Two methylthio (-SCH₃) groups are attached to the third carbon atom. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₆H₁₂OS₂ |

| Molecular Weight | 164.28 g/mol |

| IUPAC Name | 3,3-bis(methylsulfanyl)butan-2-one |

| SMILES | CC(=O)C(C)(SC)SC |

| InChI | InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3 |

| InChIKey | SCVYHLNMCZVKKU-UHFFFAOYSA-N |

| CAS Number | 53475-15-3 |

Structure

2D Structure

Properties

CAS No. |

85153-62-4 |

|---|---|

Molecular Formula |

C6H12OS2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

3,3-bis(methylsulfanyl)butan-2-one |

InChI |

InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3 |

InChI Key |

SCVYHLNMCZVKKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(SC)SC |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 3,3 Bis Methylthio Butan 2 One and Its Derivatives

Nucleophilic Reactivity of the Ketone Moiety in 3,3-Bis(methylthio)butan-2-one

The ketone functional group in this compound is a key site for nucleophilic attack. The electrophilic nature of the carbonyl carbon is influenced by the adjacent methyl group and the two methylthio substituents. The presence of two methyl groups on the carbon adjacent to the carbonyl group in a related compound, 3,3-dimethylbutan-2-one, leads to a significant decrease in the rate coefficient of certain reactions, which can be attributed to steric hindrance. copernicus.orgcopernicus.org This suggests that the steric bulk of the bis(methylthio) group in this compound would similarly influence the accessibility of the carbonyl carbon to nucleophiles.

Kinetic and mechanistic studies on similar ketones, such as 3-methyl-2-butanone, reveal that these compounds can undergo enolization, and the enol form can then participate in reactions. arcjournals.org It is plausible that this compound also exhibits tautomerism, and its enol form could be a key intermediate in various reactions.

Cycloaddition and Annulation Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors in cycloaddition and annulation reactions, leading to the synthesis of complex cyclic structures.

A notable application of derivatives of this compound is in base-mediated [3+3] cyclization reactions. For instance, α-aroyl ketene (B1206846) dithioacetals, which can be considered derivatives, react with 1,3-dianionic ketones in the presence of a base to form various substituted phenols. rsc.org This method provides an efficient route to tri- and tetra-substituted phenols. The reaction proceeds through the formation of a dianion from a simple ketone, which then acts as a three-carbon synthon, attacking the ketene dithioacetal derivative.

The [3+3] cyclization strategy utilizing derivatives like 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been successfully employed to synthesize a range of functionalized phenols. rsc.org This includes the preparation of 3-hydroxy-biaryls, hydroxy-xylenes, and hydroxy-teraryls. rsc.org The versatility of this method allows for the use of various symmetric and asymmetric ketones, leading to a diverse array of phenolic products. rsc.org

Table 1: Examples of Functionalized Phenols Synthesized via [3+3] Cyclization

| Starting Ketone | Ketene Dithioacetal Derivative | Product Type |

| Acetone | 3,3-bis(methylthio)-1-arylprop-2-en-1-one | 3-Hydroxy-biaryl |

| Propiophenone | 3,3-bis(methylthio)-1-arylprop-2-en-1-one | Hydroxy-xylene |

| Acetophenone | 3,3-bis(methylthio)-1-arylprop-2-en-1-one | Hydroxy-teraryl |

This table is a generalized representation based on the types of products that can be formed from the described reaction. rsc.org

The scope of the base-mediated cyclization extends to the synthesis of polycyclic phenolic compounds. For example, the reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-ones with different ketones yields 1-(methylthio)-9,10-dihydrophenanthren-3-ols in very good yields. rsc.org This demonstrates the utility of cyclic ketene dithioacetal derivatives in constructing more complex, fused-ring systems. The restricted geometry of these cyclic precursors often favors the reaction, leading to higher product yields compared to their acyclic counterparts. rsc.org

While the focus has been on [3+3] cyclizations, related systems can undergo other modes of cycloaddition. For instance, base-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of spirocyclic compounds. nih.govresearchgate.net Although not directly involving this compound, these examples highlight the broader potential of using bis-nucleophiles and related synthons in constructing five-membered rings.

Metal-Catalyzed Transformations of Methylthio-Substituted Butanones

Metal-catalyzed reactions offer a powerful tool for the transformation of methylthio-substituted compounds. Transition metals can catalyze a variety of reactions, including cross-coupling and C-S bond formation. mdpi.comresearchgate.net

A significant challenge in metal-catalyzed reactions involving sulfur-containing compounds is the potential for the sulfur atom to coordinate to the metal catalyst, leading to deactivation. nih.gov To overcome this, novel reagents and catalytic systems have been developed. For example, an anion-shuttle-type methylthiolation agent, 4-((methylthio)methyl)morpholine, has been designed for the controlled in situ release of methylthiolate anions. nih.gov This strategy prevents catalyst poisoning and allows for efficient methylthiolation of a wide range of aryl electrophiles. nih.gov

While specific examples of metal-catalyzed transformations of this compound itself are not extensively detailed in the provided context, the principles from related systems are applicable. For instance, palladium-catalyzed cross-coupling reactions are widely used for C-C bond formation and could potentially be applied to derivatives of this compound. mdpi.com Furthermore, the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone can be achieved using metal-based catalysts, which can alter the reactivity and solubility of the parent compound. ias.ac.in

The development of robust metal catalysts that are tolerant to sulfur-containing substrates is an active area of research. researchgate.netnih.gov Such advancements will undoubtedly expand the synthetic utility of compounds like this compound and its derivatives in constructing complex molecules.

Exploration of Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds between two electrophiles. nih.govnih.gov These reactions typically employ a stoichiometric reductant, such as manganese or zinc, to facilitate the catalytic cycle. nih.gov The enantioselectivity of these transformations is controlled by chiral ligands that coordinate to the nickel center.

While no specific examples of this compound participating in this type of reaction are available, we can consider the potential reactivity of its derivatives. For instance, an α-halo derivative of this compound could theoretically serve as an electrophilic partner in a nickel-catalyzed reductive cross-coupling. The reaction would likely proceed through a catalytic cycle involving the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the C-X bond of the halo-derivative. Subsequent transmetalation or a related process with a second electrophile, followed by reductive elimination, would yield the cross-coupled product.

The stereochemical outcome would be highly dependent on the choice of chiral ligand. A variety of ligand classes have been successfully employed in nickel-catalyzed cross-couplings, including bis(oxazolines), phosphines, and N-heterocyclic carbenes. The development of new ligands continues to expand the scope and efficiency of these reactions. nih.gov

A hypothetical reaction scheme is presented below:

Hypothetical Nickel-Catalyzed Reductive Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Hypothetical Product |

|---|

Further experimental investigation is required to determine the feasibility and stereochemical outcome of such a reaction.

Cooperative Catalysis in Domino Processes

Domino reactions, also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. beilstein-journals.orgnih.gov Cooperative catalysis in this context involves two or more catalysts that work in concert to promote different steps of the domino sequence. This approach can lead to highly efficient and atom-economical syntheses of complex molecules.

Although there is no specific literature detailing the use of this compound in cooperative catalytic domino processes, its functional groups suggest potential for such reactivity. The ketone and thioacetal moieties could be targeted by different catalysts. For example, an aminocatalyst could activate the ketone towards conjugate addition, while a transition metal catalyst could activate a suitable reaction partner.

A related compound, 3,3-bis(methylthio)-2-cyano-N-arylacrylamide, has been shown to undergo condensation reactions, which can be a part of a domino sequence. researchgate.net This suggests that derivatives of this compound could potentially participate in similar transformations.

Hypothetical Cooperative Catalytic Domino Reaction

| Substrate | Reagent | Catalyst 1 | Catalyst 2 | Hypothetical Product |

|---|

In this hypothetical example, the chiral amine would catalyze the Michael addition of the enolized ketone to the enal, and the Lewis acid could activate the enal and promote a subsequent aldol (B89426) cyclization.

Influence of Solvent Effects on Reaction Selectivity and Mechanism

The choice of solvent can have a profound impact on the selectivity (chemo-, regio-, and stereoselectivity) and mechanism of a chemical reaction. Solvents can influence reaction rates, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism.

For reactions involving polar or ionic species, such as those often encountered in catalytic cycles, the polarity and coordinating ability of the solvent are critical factors. In the context of nickel-catalyzed cross-couplings, solvents can affect the solubility of the catalyst and reagents, the rate of oxidative addition and reductive elimination, and the stereochemical integrity of the catalytic intermediates. nih.gov

While specific studies on solvent effects in reactions of this compound are lacking, general principles can be applied. For a hypothetical reaction, a systematic screening of solvents with varying polarities and coordinating abilities would be necessary to optimize the reaction outcome.

Potential Solvent Effects on a Hypothetical Reaction of a this compound Derivative

| Solvent | Potential Effect |

|---|---|

| Aprotic Polar (e.g., DMF, DMSO) | May favor ionic pathways and stabilize charged intermediates. |

| Ethereal (e.g., THF, Dioxane) | Generally good for organometallic reactions, moderate polarity. |

| Aromatic (e.g., Toluene, Xylene) | Non-polar, may favor less polar transition states. |

The empirical determination of the optimal solvent is a crucial aspect of reaction development for any new transformation involving this compound or its derivatives.

Elucidation of Structure and Reaction Intermediates Through Advanced Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3,3-Bis(methylthio)butan-2-one are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule:

A singlet for the acetyl group protons (CH₃-C=O): This signal would likely appear in the range of δ 2.1-2.5 ppm, typical for methyl ketones.

A singlet for the two equivalent methylthio group protons (2 x -S-CH₃): These protons would give a sharp singlet, likely appearing in the region of δ 2.0-2.4 ppm.

A singlet for the C4 methyl protons (-C(SMe)₂-CH₃): This signal is anticipated to be the most upfield of the three, likely in the δ 1.5-1.9 ppm range.

The integration of these peaks would be expected to show a 3:6:3 ratio, corresponding to the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum should display four signals, as there are four unique carbon environments in the molecule. libretexts.org

The carbonyl carbon (C=O): This would be the most downfield signal, characteristically appearing in the δ 200-210 ppm region for ketones. docbrown.info

The quaternary carbon C3 (-C(SMe)₂-): This carbon, bonded to two sulfur atoms, would likely appear significantly downfield, estimated in the δ 60-80 ppm range.

The methylthio carbons (-S-CH₃): The two equivalent methylthio carbons would produce a single peak, typically in the δ 10-20 ppm region. rsc.org

The acetyl and C4 methyl carbons (CH₃-C=O and -C(SMe)₂-CH₃): These two methyl carbons would appear in the upfield region of the spectrum, likely between δ 20-40 ppm. libretexts.orgdocbrown.info

A summary of predicted NMR data is presented below.

| Analysis Type | Predicted Chemical Shift (ppm) | Associated Functional Group |

| ¹H NMR | 2.1 - 2.5 | Acetyl group (CH₃-C=O) |

| ¹H NMR | 2.0 - 2.4 | Methylthio groups (2 x -S-CH₃) |

| ¹H NMR | 1.5 - 1.9 | C4 Methyl group (-C(SMe)₂-CH₃) |

| ¹³C NMR | 200 - 210 | Carbonyl carbon (C=O) |

| ¹³C NMR | 60 - 80 | Quaternary carbon (-C(SMe)₂-) |

| ¹³C NMR | 20 - 40 | Acetyl and C4 methyl carbons |

| ¹³C NMR | 10 - 20 | Methylthio carbons (-S-CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₁₂OS₂, giving it a monoisotopic mass of approximately 164.03 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 164. The fragmentation of this molecular ion is expected to follow pathways characteristic of ketones and thioacetals. Key fragmentation processes would likely include:

Alpha-cleavage: The cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form an acylium ion [CH₃C(SMe)₂CO]⁺ at m/z 149, or the loss of an acetyl radical (•COCH₃) to form the [C(SMe)₂CH₃]⁺ ion at m/z 121.

Cleavage of C-S bonds: The carbon-sulfur bonds can also cleave, leading to the loss of a methylthio radical (•SCH₃) to yield an ion at m/z 117, or the loss of a thiomethyl group.

Predicted mass spectrometry adducts for this compound are also available. uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 165.04024 |

| [M+Na]⁺ | 187.02218 |

| [M-H]⁻ | 163.02568 |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. Currently, there are no published crystal structures for this compound in crystallographic databases.

Should a single crystal of the compound be obtained, X-ray diffraction analysis would reveal the precise conformation of the butanone backbone and the orientation of the two methylthio groups. This would allow for the accurate measurement of C-S and C-C bond lengths and the C-C-C bond angles within the molecule, confirming the tetrahedral geometry around the C3 carbon and the trigonal planar geometry of the C2 carbonyl carbon. Such data is crucial for understanding steric hindrance and the molecule's potential interactions in a biological or chemical system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While an experimental spectrum for this compound is not available, the key characteristic absorption bands can be predicted.

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum would be the strong absorption due to the C=O stretching vibration of the ketone group. This peak is expected to appear in the range of 1700-1725 cm⁻¹. chegg.com

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl groups would be observed in the region of 2850-3000 cm⁻¹.

C-S Stretch: The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, generally between 600-800 cm⁻¹.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | 1700 - 1725 | Ketone |

| C-H Stretch | 2850 - 3000 | Methyl groups |

| C-S Stretch | 600 - 800 | Thioether |

Electron Paramagnetic Resonance (EPR) in Radical Intermediates Detection

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.com This method would be instrumental in studying potential radical intermediates formed from this compound during chemical reactions or under photolytic conditions.

The compound itself is diamagnetic and therefore EPR-silent. However, radical intermediates could be generated, for instance, through hydrogen abstraction or homolytic cleavage of a C-S or C-C bond. Potential radicals that could be detected include:

Thiyl Radicals (RS•): Homolytic cleavage of a C-S bond could generate a methylthio radical (CH₃S•). Thiyl radicals are characterized by a significant g-anisotropy in their EPR spectra. rsc.orgresearchgate.net

Carbon-centered Radicals: Abstraction of a hydrogen atom from one of the methyl groups or cleavage of a C-C bond could form a carbon-centered radical. The resulting EPR spectrum would show hyperfine splitting patterns from coupling of the unpaired electron with nearby protons, providing structural information about the radical. nih.govjove.com

Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more persistent radical adduct, could also be employed to detect and identify transient radical species formed from this compound. nih.gov

Computational and Theoretical Studies on 3,3 Bis Methylthio Butan 2 One Reactivity and Mechanisms

Density Functional Theory (DFT) for Mechanistic Probing and Activation Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules and predict their properties. For a compound like 3,3-Bis(methylthio)butan-2-one, DFT calculations can be employed to probe the mechanisms of its various reactions, such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon.

A key application of DFT is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and the associated transition states. For instance, in a hypothetical reaction involving the enolate of this compound, DFT could be used to calculate the activation energies for different competing reaction pathways, thereby predicting the most likely product. These calculations can be instrumental in understanding the regioselectivity and stereoselectivity of reactions.

In studies of related α,β-unsaturated thioketones, DFT has been successfully used to explain the selectivity of dimerization reactions by evaluating the relative energies of different transition states. nih.gov For example, calculations can reveal whether a reaction is under kinetic or thermodynamic control by comparing the activation energies of the transition states leading to different products with the relative stabilities of the final products. nih.gov

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of a Thioether-Ketone

| Reaction Pathway | Functional/Basis Set | Solvent | Calculated Activation Energy (kcal/mol) |

| Path A: C-alkylation | B3LYP/6-31G(d) | Acetonitrile | 15.2 |

| Path B: O-alkylation | B3LYP/6-31G(d) | Acetonitrile | 18.5 |

| Path A with Catalyst X | M06-2X/6-311+G(d,p) | Acetonitrile | 10.8 |

| Path B with Catalyst X | M06-2X/6-311+G(d,p) | Acetonitrile | 16.1 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Elucidation of Transition States and Reaction Energy Profiles

A reaction energy profile is a graphical representation of the energy of a system as it progresses along a reaction coordinate. These profiles are generated from computational data and provide a visual depiction of the entire reaction pathway, including reactants, intermediates, transition states, and products. The peaks on a reaction energy profile correspond to transition states, which are high-energy, transient species that represent the bottleneck of a reaction step.

For this compound, elucidating the structures of transition states through DFT or other high-level computational methods is crucial for understanding its reactivity. The geometry of a transition state can reveal important details about the bonding and stereochemistry of a reaction. For example, in a nucleophilic attack on the carbonyl carbon of this compound, the geometry of the transition state would show the trajectory of the incoming nucleophile and the incipient bond formation.

Computational studies on the reactions of thioketones with organolithium reagents have highlighted the power of these methods in explaining unexpected reactivity. researchgate.netacs.org While ketones typically undergo addition to the carbonyl carbon, thioketones can exhibit different reaction pathways. researchgate.netacs.org By calculating the reaction energy profiles for competing pathways, researchers can rationalize these differences. researchgate.netacs.org

Modeling of Catalyst-Substrate Interactions in Catalytic Cycles

Many reactions involving ketones are catalyzed. Computational modeling is an invaluable tool for understanding how catalysts function by interacting with substrates like this compound. These models can shed light on the structure of the catalyst-substrate complex and how the catalyst lowers the activation energy of a reaction.

In a catalytic cycle, the catalyst is regenerated at the end of the reaction. Computational methods can be used to model each step of the cycle, including substrate binding, the chemical transformation, and product release. This allows for a detailed understanding of the role of the catalyst and can aid in the design of more efficient catalysts. For instance, in a hypothetical acid-catalyzed enolization of this compound, DFT could be used to model the protonation of the carbonyl oxygen and the subsequent stabilization of the enol intermediate by the conjugate base of the acid.

Theoretical studies on the reactions of thioketones with nitrilimines have utilized DFT to investigate one-step versus two-step reaction mechanisms and to explain the observed chemoselectivity. chemrxiv.org Such studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict how they will interact.

Solvation Models and Their Impact on Reaction Pathways

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational solvation models are used to account for the effects of the solvent in theoretical calculations. There are two main types of solvation models: explicit and implicit.

Explicit solvation models involve including a number of solvent molecules in the calculation, which can be computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. These models are computationally less demanding and are widely used to study reactions in solution.

For reactions involving a polar molecule like this compound, the choice of solvent can influence the stability of charged intermediates and transition states. For example, a polar protic solvent might stabilize a charged intermediate through hydrogen bonding, thereby lowering the activation energy of a particular pathway. Computational studies on the reactions of thioketones with alkyllithiums have been performed in various solvents to understand the solvent's role in the reaction outcome. acs.org

Applications of 3,3 Bis Methylthio Butan 2 One in Complex Organic Synthesis and Materials Science

Building Blocks for Polycyclic and Heterocyclic Frameworks

While direct and extensive research on the use of 3,3-Bis(methylthio)butan-2-one in the synthesis of polycyclic and heterocyclic frameworks is not widely documented, its structural features strongly suggest its utility as a key building block. The presence of both a ketone and a dithioketal functional group within the same molecule opens up numerous possibilities for cyclization reactions.

Ketene (B1206846) dithioacetals, which can be generated from α,α-bis(methylthio) ketones, are known to undergo cationic cyclization, providing a general route to various alkaloid ring systems, including pyrrolizidines, indolizidines, and quinolizidines. acs.org Furthermore, anodic oxidation of ketene dithioacetals can initiate intramolecular coupling reactions with nucleophiles like enol ethers and alcohols, leading to the formation of five- or six-membered rings. wustl.edu These methods highlight the potential of this compound to serve as a precursor to complex heterocyclic structures.

The dithioketal moiety can be strategically employed in the construction of sulfur-containing heterocycles. For instance, α,α-bis(methylthio) ketones can be envisioned as precursors to thiophene (B33073) derivatives through various synthetic strategies, including reactions with α-haloketones or through cyclocondensation reactions. organic-chemistry.orgnih.gov The reactivity of the ketone group allows for the introduction of additional functional groups, which can then participate in intramolecular cyclizations to form fused ring systems. The synthesis of substituted thiophenes is of particular interest due to their prevalence in pharmaceuticals and electronic materials. nih.gov

One plausible, though not explicitly documented, synthetic route could involve the intramolecular cyclization of a derivative of this compound. For example, functionalization at the C1 methyl group, followed by activation of the ketone, could lead to the formation of a bicyclic system. The general principles of using dithioketals and related ketene dithioacetals in the synthesis of complex molecules are well-established, suggesting a fertile ground for future research into the specific applications of this compound in this area. researchgate.net

Precursors for the Synthesis of Substituted Aromatic and Phenolic Compounds

The synthesis of substituted aromatic and phenolic compounds represents a significant area of organic chemistry, and precursors that allow for controlled regiochemistry are highly valuable. chemicalbook.com this compound can be considered a masked 1,3-dicarbonyl compound, a functionality that can be harnessed for the construction of aromatic rings.

One established method for phenol (B47542) synthesis involves the reaction of a 1,3-dicarbonyl compound with a suitable partner, followed by a cyclization and aromatization sequence. While direct examples with this compound are not prevalent in the literature, the chemical principles suggest its potential. For instance, condensation of the enolate of the ketone with an appropriate electrophile, followed by manipulation of the dithioketal and subsequent cyclization, could lead to substituted phenolic structures.

Aromatization of cyclic compounds containing sulfur is a known transformation. rsc.org It is conceivable that a cyclic precursor derived from this compound could undergo an elimination of the methylthio groups to facilitate aromatization. Research on the aromatization of cyclic hydrocarbons via thioether elimination provides a precedent for such a strategy. rsc.org

Furthermore, the synthesis of phenols from arenes via borylation followed by oxidation offers a modern approach to these valuable compounds. google.com While this method does not directly involve this compound, it underscores the importance of developing new routes to phenolic structures. The unique reactivity of the subject compound could potentially be exploited in novel synthetic pathways to achieve this goal.

| Precursor Type | Potential Aromatic/Phenolic Product | Key Transformation |

| 1,3-Dicarbonyl Synthon | Substituted Phenol | Cyclization/Aromatization |

| Sulfur-Containing Cyclic Intermediate | Aromatic Compound | Thioether Elimination |

Role in the Synthesis of Advanced Materials Precursors, e.g., Diselenafulvenes

The development of novel organic materials with unique electronic properties is a rapidly advancing field. Diselenafulvenes, the selenium analogs of dithiafulvenes, are important components in the synthesis of tetrathiafulvalene (B1198394) (TTF) and tetraselenafulvalene (TSeF) derivatives, which are key molecules in the field of molecular electronics.

While there is no direct literature describing the use of this compound in the synthesis of diselenafulvenes, its structure suggests a plausible synthetic pathway. The core of a diselenafulvene is a 1,3-diselenole ring. The synthesis of such rings often involves the reaction of a carbonyl compound with a source of selenium.

A hypothetical, yet chemically reasonable, route could involve the conversion of the ketone in this compound to a corresponding selenoketone, followed by reaction with a selenium-containing reagent to form the 1,3-diselenole ring. Alternatively, the dithioketal could potentially be exchanged for a diselenoketal under specific conditions, which could then be further elaborated.

The synthesis of tetraselenafulvalenes often proceeds through the coupling of 1,3-diselenole-2-selone precursors. The carbonyl group of this compound could, in principle, be converted to a selone (=Se) functionality, which is a key step in the formation of these important materials precursors. The exploration of such synthetic routes could open up new avenues for the application of this compound in materials science.

Derivatization for Functional Molecule Development (e.g., Oxime Formation)

The ketone functionality of this compound is amenable to a wide range of derivatization reactions, with oxime formation being a prominent example. The reaction of the ketone with hydroxylamine (B1172632) or its salts leads to the formation of this compound oxime. alfa-chemistry.comprepchem.com This derivative introduces a new set of reactive possibilities, expanding the synthetic utility of the parent compound.

Oximes are versatile functional groups that can be transformed into a variety of other functionalities, including amines, amides, and nitriles. wikipedia.org The reduction of an oxime, for instance, provides a route to the corresponding amine. The Beckmann rearrangement of a ketoxime, typically promoted by acid, yields an amide. wikipedia.org These transformations are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.

The oxime of this compound has been reported in the chemical literature, and its properties have been characterized. alfa-chemistry.com The presence of the dithioketal moiety in conjunction with the oxime group offers opportunities for the development of novel functional molecules. For example, the oxime could be further functionalized to create ligands for metal complexes or to serve as a platform for the construction of more complex heterocyclic systems. The reactivity of oximes in radical reactions has also been a subject of recent interest, suggesting further potential applications for this derivative. nsf.gov

| Derivative | Potential Functional Group | Key Reaction |

| This compound oxime | Amine | Reduction |

| This compound oxime | Amide | Beckmann Rearrangement |

| This compound oxime | Nitrile | Dehydration |

Applications in Fine Chemical and Specialty Material Production

The unique combination of functional groups in this compound makes it a valuable intermediate in the production of fine chemicals and specialty materials. ontosight.ai Organosulfur compounds, in general, play a crucial role in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. perfumerflavorist.com

As a building block, this compound can be used to introduce the 1,3-dicarbonyl synthon in a protected form. This is particularly useful in multi-step syntheses where the reactivity of a ketone needs to be masked while other transformations are carried out on the molecule. The dithioketal can be readily removed under specific conditions to reveal the ketone functionality.

In the realm of specialty materials, the sulfur atoms in this compound can be exploited to create sulfur-containing polymers with unique optical or electronic properties. The compound could also serve as a precursor for the synthesis of ligands for catalysis or as a component in the development of novel cross-linking agents. While specific large-scale industrial applications may not be widely publicized, the versatility of this compound in organic synthesis suggests its potential value in the production of high-value chemical products.

Emerging Research Areas and Future Perspectives for 3,3 Bis Methylthio Butan 2 One Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 3,3-bis(methylthio)butan-2-one involves the reaction of butan-2-one with methanethiol (B179389), typically catalyzed by an acid. numberanalytics.com However, future research is focused on developing more efficient, selective, and environmentally benign catalytic systems. The exploration of novel catalysts is a key area of interest, moving beyond traditional Brønsted and Lewis acids to more sophisticated and recyclable systems.

Recent advancements in thioacetalization chemistry have introduced a variety of catalytic systems that could be applied to the synthesis of this compound. organic-chemistry.org These include metal triflates like hafnium trifluoromethanesulfonate (B1224126), which are effective in minute quantities under mild conditions, and heteropolyacids such as tungstophosphoric acid, which can catalyze the reaction efficiently in the absence of a solvent. organic-chemistry.org The use of solid-supported reagents, including p-toluenesulfonic acid on silica (B1680970) gel or various zeolites, offers the advantages of simplified purification, catalyst recycling, and enhanced reaction rates, which are hallmarks of green chemistry. organic-chemistry.orgthieme-connect.com

Future synthetic strategies may also involve unconventional activation methods. A photocatalyst-free, visible-light-mediated approach for the dithioacetalization of aldehydes has been developed, presenting a mild, atom-economical, and environmentally friendly pathway that could potentially be adapted for ketones like butan-2-one. rsc.org Furthermore, direct anodic oxidation offers a method for thioacetalization under neutral conditions, avoiding the use of acid catalysts altogether. rsc.org

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Specific Examples | Potential Advantages |

| Metal Triflates | Hafnium trifluoromethanesulfonate (Hf(OTf)₄) | High efficiency, mild conditions, functional group tolerance. organic-chemistry.org |

| Heteropolyacids | Tungstophosphoric acid (H₃PW₁₂O₄₀) | High selectivity, solvent-free conditions, recyclability. organic-chemistry.org |

| Solid-Supported Acids | p-Toluenesulfonic acid on Silica Gel, Zeolites | Heterogeneous, easy separation, catalyst recycling. thieme-connect.com |

| Halogen-Based | Iodine (I₂) on Alumina, Hexabromoacetone | Mild, neutral, and solvent-free conditions. tandfonline.comresearchgate.net |

| Electrochemical | Direct Anodic Oxidation | Neutral conditions, avoids acid catalysts. rsc.org |

| Photochemical | Visible-Light Irradiation (Photocatalyst-free) | Environmentally benign, room temperature, aerobic conditions. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond its use as a simple protecting group, the dithioacetal functionality in this compound opens the door to a rich landscape of chemical transformations. numberanalytics.comnumberanalytics.com A significant area for future exploration is the application of "umpolung," or the reversal of polarity, of the carbonyl carbon. wikipedia.org By converting butan-2-one to its 1,3-dithiane (B146892) analogue (a cyclic version of a dithioacetal), the normally electrophilic C2 carbon can be deprotonated to form a nucleophilic carbanion. tandfonline.comwikipedia.org This intermediate can then react with various electrophiles to form new carbon-carbon bonds, a process known as the Corey-Seebach reaction. tandfonline.com Applying this concept to this compound could enable its use as a novel building block for constructing more complex molecular architectures.

Other potential transformations that warrant investigation include:

Desulfurization: The reaction of the dithioacetal with reducing agents like Raney nickel can remove the sulfur groups and replace them with hydrogen atoms, yielding butane. jove.com This provides a method for the complete reduction of the original ketone group.

Oxidative Cleavage: The dithioacetal can be converted back to the parent ketone, but its stability to acid requires specific reagents for deprotection, such as mercuric chloride (HgCl₂) or other metal-mediated or oxidative methods. jove.comtandfonline.com Exploring milder and less toxic deprotection reagents is an active area of research.

Cross-Coupling Reactions: Recent studies have shown that 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions, suggesting that this compound could potentially be functionalized through similar transition-metal-catalyzed pathways. tandfonline.com

Formation of Ketene (B1206846) Dithioacetals: The compound could serve as a precursor to ketene dithioacetals, which are highly versatile intermediates for the synthesis of a wide array of compounds. rsc.org

Integration into Green Chemistry and Sustainable Synthesis Processes

The principles of green chemistry are increasingly guiding synthetic route design, and the chemistry of this compound is ripe for such integration. Future research will likely focus on minimizing the environmental impact of its synthesis and use.

Key strategies for sustainable synthesis include:

Atom Economy: Utilizing catalytic rather than stoichiometric reagents and developing solvent-free reaction conditions, such as those employing tungstophosphoric acid, significantly improves atom economy. organic-chemistry.orgresearchgate.net

Use of Recyclable Catalysts: Heterogeneous catalysts, like zeolites or functionalized silica, can be easily recovered and reused, reducing waste and cost. thieme-connect.com

Benign Reaction Media: Moving away from volatile organic solvents towards greener alternatives is a priority. researchgate.net The development of electrochemical and visible-light-promoted syntheses that can be performed under mild, aerobic conditions represents a significant step in this direction. rsc.orgrsc.org

Odorless Reagents: Methanethiol is a volatile and malodorous gas. A greener approach involves using odorless thiol surrogates or solid-supported thioacetalation reagents to mitigate the unpleasant and hazardous nature of the traditional reactant. nih.govacs.org

By focusing on these areas, the production of this compound can be made more sustainable, aligning its application with modern standards of environmental stewardship.

Advanced Materials and Nanotechnology Linkages

Organosulfur compounds are integral to the fields of materials science and nanotechnology, and this compound possesses structural features that suggest its potential utility in these areas. wikipedia.orgontosight.ai The sulfur atoms in the thioether linkages offer potential coordination sites for metal ions and surfaces.

Future research could explore the following linkages:

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form highly ordered self-assembled monolayers on gold and other metal surfaces. wikipedia.orgbritannica.com While this compound is a thioether, not a thiol, the sulfur atoms could still exhibit affinity for metal surfaces, enabling its investigation as a component for modifying surface properties in nanotechnology applications.

Ligands for Nanoparticles: Organosulfur compounds have been shown to act as ligands that can control the growth and surface chemistry of quantum dots (QDs). acs.orgnorthwestern.edu The specific geometry and electronic properties of this compound could be exploited to tailor the characteristics of semiconductor nanoparticles.

Polymer Science: Sulfur-containing compounds are fundamental to polymer chemistry, for example, in the vulcanization of rubber and in the creation of conductive polymers like polythiophene. britannica.com this compound could be investigated as a monomer or a cross-linking agent for the synthesis of novel polymers with unique thermal or electronic properties.

While direct applications have yet to be realized, the fundamental properties of this organosulfur compound provide a strong basis for its future exploration as a building block in the design of next-generation materials and nanotechnologies.

Q & A

Q. What are the recommended synthetic routes for 3,3-Bis(methylthio)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the bis-methylthiolation of α,β-unsaturated ketones or nucleophilic substitution on halogenated precursors. For example, reacting 3-chlorobutan-2-one with sodium methanethiolate (NaSCH₃) in anhydrous dimethylformamide (DMF) at 60–80°C under nitrogen can yield the target compound. Optimization includes:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of thiolate ions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.

Note: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm structure via NMR .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Expect singlets for methylthio groups (δ ~2.1–2.3 ppm) and the carbonyl-adjacent methyl group (δ ~2.5 ppm). The ketone proton is absent due to tautomerism suppression.

- ¹³C NMR : Carbonyl carbon (δ ~205–210 ppm), methylthio carbons (δ ~15–18 ppm).

- IR Spectroscopy : Strong C=O stretch (~1700–1750 cm⁻¹) and C-S stretches (~600–700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 148 (C₅H₈OS₂⁺), with fragmentation patterns confirming methylthio groups.

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Atmosphere : Use argon or nitrogen headspace to minimize oxidation of thioether groups.

- Moisture control : Keep desiccated with molecular sieves (3 Å) to avoid hydrolysis.

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or metals (e.g., Cu, Fe) that may catalyze decomposition .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:

- Optimize geometry and compute electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior.

- Reactivity Insights : Compare computed NMR shifts with experimental data to validate tautomeric preferences (e.g., keto-enol equilibrium suppression due to thioether steric effects) .

Q. What strategies are effective in resolving discrepancies in reported spectroscopic data for this compound across different studies?

- Methodological Answer :

- Cross-validation : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature).

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate methylthio protons with the carbonyl carbon.

- Reference Materials : Calibrate instruments using certified NMR reference compounds (e.g., CRM4601-b for ¹H/¹⁹F NMR in ).

- Literature Review : Analyze solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and tautomerism contributors in conflicting studies .

Q. In catalytic applications, how does the steric and electronic profile of this compound influence its role as a ligand or intermediate?

- Methodological Answer :

- Steric Effects : The two methylthio groups create a bulky environment, potentially hindering coordination to metal centers. Compare with less hindered analogs (e.g., 4-(methylthio)-2-butanone in ).

- Electronic Effects : Thioether sulfur’s lone pairs may weakly coordinate to transition metals (e.g., Pd, Ru), modifying catalytic activity in cross-coupling or hydrogenation reactions.

- Experimental Design : Screen metal complexes (e.g., Ru with bis-phosphine ligands in ) to assess catalytic turnover rates and selectivity in model reactions (e.g., Suzuki-Miyaura coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.